6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
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Overview
Description
6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a 4-methylphenyl group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 4-methylaniline, and a suitable chloro-substituted benzoyl chloride.
Formation of Benzamide: The aniline derivative reacts with the chloro-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding benzamide.
Cyclization: The benzamide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core structure.
Hydroxylation: The resulting quinazolinone is then hydroxylated at the 3rd position using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone: Similar structure but lacks the 4-methyl group on the phenyl ring.
6-chloro-3-hydroxy-2-(4-chlorophenyl)-4(3H)-quinazolinone: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
6-chloro-3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity, biological activity, and physicochemical properties. This substitution pattern may enhance its interactions with specific molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWUAZBKUCUGGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322165 |
Source
|
Record name | 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338412-59-2 |
Source
|
Record name | 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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